9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-
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Overview
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and thioether functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- typically involves the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Hydroxylation: The amino groups are hydroxylated to form 1-amino-4-hydroxy-9,10-anthracenedione.
Thioether Formation: The hydroxy group is reacted with 2-mercaptoethanol under basic conditions to introduce the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxy and thioether groups can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include oxidative stress response and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the thioether group.
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Contains a phenoxy group instead of the hydroxyethylthio group.
1,4-Diamino-9,10-anthracenedione: Contains two amino groups and lacks the hydroxy and thioether groups.
Uniqueness
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- is unique due to the presence of the hydroxyethylthio group, which imparts distinct chemical reactivity and potential biological activity. This functional group can participate in specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
67923-48-2 |
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Molecular Formula |
C16H13NO4S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO4S/c17-14-11(22-6-5-18)7-10(19)12-13(14)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,18-19H,5-6,17H2 |
InChI Key |
XFOUJPUTCADLAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCO)N |
Origin of Product |
United States |
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